molecular formula C8H8Cl2F3N B2858448 1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride CAS No. 2490705-16-1

1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride

Cat. No.: B2858448
CAS No.: 2490705-16-1
M. Wt: 246.05
InChI Key: AKWSNJCOFZXRPH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a chlorophenyl group and a trifluoroethanamine moiety

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 2-chlorobenzonitrile with trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are typically carried out under basic conditions.

Scientific Research Applications

1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine hydrochloride: This compound has a similar chlorophenyl group but differs in its piperazine moiety.

    2-Chlorophenylhydrazine hydrochloride: This compound contains a chlorophenyl group and a hydrazine moiety, making it structurally similar but functionally different.

    1-(4-Chlorophenyl)piperazine: Another similar compound with a chlorophenyl group and a piperazine moiety, but with a different substitution pattern.

The uniqueness of this compound lies in its trifluoroethanamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWSNJCOFZXRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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